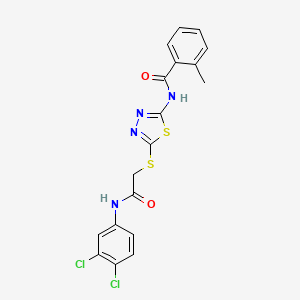
N-(5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide is a useful research compound. Its molecular formula is C18H14Cl2N4O2S2 and its molecular weight is 453.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Chemical Synthesis and Reactivity : Research has focused on the synthesis and characterization of compounds containing 1,3,4-thiadiazole rings and related functionalities. For example, studies on the reactions of N-(1-chloro-2-oxo-2-phenylethyl) carboxamides with thiosemicarbazide and its derivatives have led to derivatives of 5-amino-2-hydrazino-1,3-thiazole, showcasing the chemical reactivity of these compounds and their potential in generating novel derivatives with various biological activities (Balya et al., 2008).
Antimicrobial and Antifungal Agents : Some 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. This suggests potential applications in developing new therapeutic agents against microbial and fungal infections (Desai et al., 2013).
Pharmacological Applications
Anticancer Activity : Derivatives of thiadiazoles, including those with 3,4-dichlorophenyl moieties, have been investigated for their potential anticancer properties. For instance, pro-apoptotic indapamide derivatives have been evaluated as anticancer agents, highlighting the relevance of such structures in medicinal chemistry and oncology research (Yılmaz et al., 2015).
Corrosion Inhibition : Thiadiazole derivatives have also been studied for their corrosion inhibition performance on metals, indicating potential applications in material science and engineering to protect metals from corrosion (Kaya et al., 2016).
Molecular Structure and Dynamics
- Structural Analysis and DFT Studies : The structural and electronic properties of thiadiazole derivatives have been analyzed using X-ray diffraction and density functional theory (DFT) calculations. Such studies contribute to a deeper understanding of the molecular characteristics that underpin the biological activities and physical properties of these compounds (Kerru et al., 2019).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact withA3 adenosine receptors . These receptors play a crucial role in various physiological processes, including inflammation and immune response .
Mode of Action
It’s known that similar compounds act asallosteric modulators of their target receptors . Allosteric modulators alter the affinity or intrinsic activity of orthosteric ligands by interacting with a distinctly different binding site on the receptor .
Biochemical Pathways
The interaction with a3 adenosine receptors suggests potential effects onadenosine signaling pathways , which are involved in a wide range of physiological processes, including inflammation, immune response, and neurotransmission .
Result of Action
Similar compounds have shownanticancer activity in vitro , suggesting potential effects on cell proliferation and survival.
Eigenschaften
IUPAC Name |
N-[5-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4O2S2/c1-10-4-2-3-5-12(10)16(26)22-17-23-24-18(28-17)27-9-15(25)21-11-6-7-13(19)14(20)8-11/h2-8H,9H2,1H3,(H,21,25)(H,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVAUMGQXKPFLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
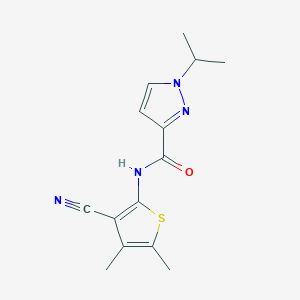
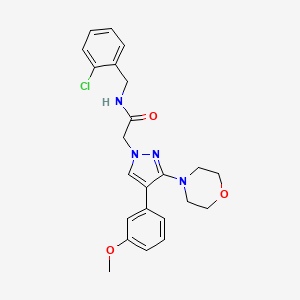
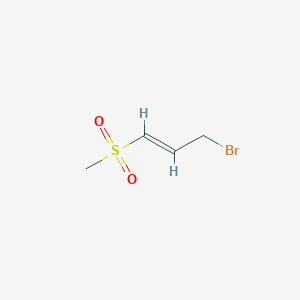
![N-([1,1'-biphenyl]-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide](/img/structure/B2368093.png)
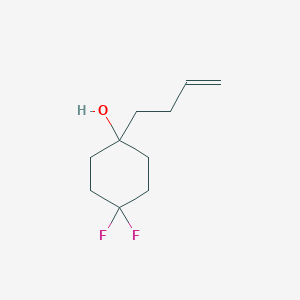
![3-(2-chloro-6-fluorobenzyl)-8-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2368095.png)
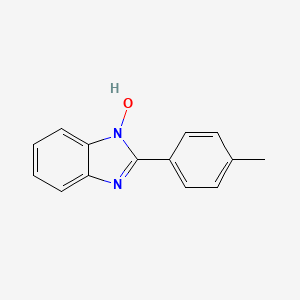
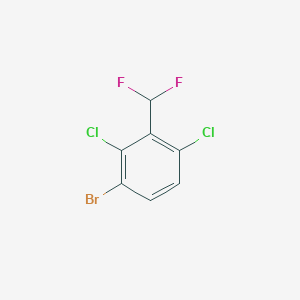
![2-(4-Chlorophenoxy)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2368100.png)

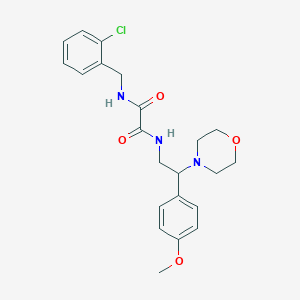
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2368103.png)
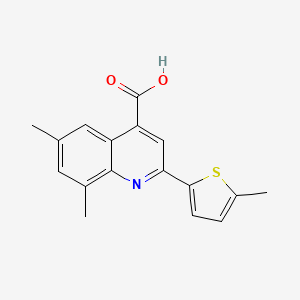
![3-(4-methylbenzyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2368105.png)
